1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine
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Overview
Description
1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to an ethenyl chain, which is further connected to a pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to serve as scaffolds for drug development .
Preparation Methods
The synthesis of 1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl and methylphenyl groups. One common synthetic route includes:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors using various methods such as cyclization reactions.
Functionalization: The preformed pyrrolidine ring is then functionalized by introducing the fluorophenyl and methylphenyl groups through reactions like Friedel-Crafts alkylation or Heck coupling.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to specific proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to the activation or inhibition of specific biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazole-5-amine: This compound shares the fluorophenyl and methylphenyl groups but differs in the core structure, which is a pyrazole ring instead of a pyrrolidine ring.
3-Methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine: This compound has a similar pyrrolidine core but with different substituents, leading to distinct biological activities.
The uniqueness of this compound lies in its specific combination of substituents and its ability to interact with a wide range of biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
912339-35-6 |
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Molecular Formula |
C19H20FN |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C19H20FN/c1-15-5-4-6-17(13-15)19(21-11-2-3-12-21)14-16-7-9-18(20)10-8-16/h4-10,13-14H,2-3,11-12H2,1H3 |
InChI Key |
IWTLHROHXPXXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC=C(C=C2)F)N3CCCC3 |
Origin of Product |
United States |
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